

# An In-depth Technical Guide to the Structure and Chemical Properties of Isocolumbin

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## Compound of Interest

Compound Name: *Isocolumbin*

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## Abstract

**Isocolumbin** is a naturally occurring furanoditerpenoid, a member of the clerodane diterpene class, primarily isolated from plant species such as *Jateorhiza palmata* (Calumba root) and *Tinospora* species.[1] It is a structural isomer of columbin and has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory and antimicrobial properties.[2] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and spectroscopic data of **isocolumbin**. Furthermore, it delves into its known mechanism of action, detailing its role in relevant signaling pathways and providing protocols for its isolation and biological evaluation. This guide is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

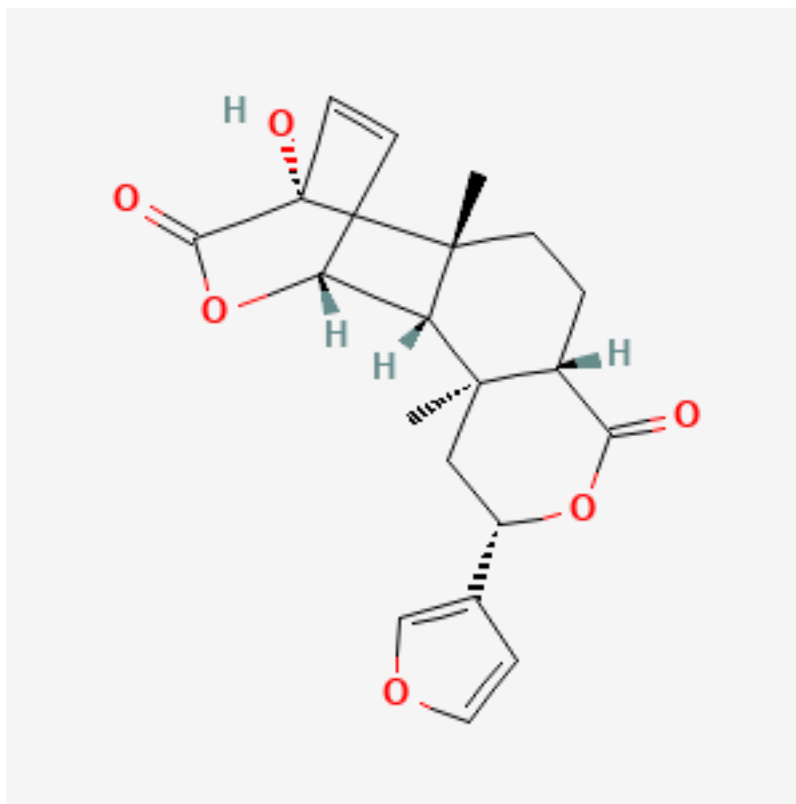
## Chemical Identity and Physicochemical Properties

**Isocolumbin** is characterized by a complex tetracyclic clerodane skeleton, featuring two lactone rings and a furan moiety. Its structural complexity and stereochemistry are crucial for its biological function.

## Chemical Structure

The systematic IUPAC name for **isocolumbin** is (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione.[3]

The chemical structure is depicted below:



**Figure 1.** 2D Chemical Structure of **Isocolumbin**. Source: PubChem CID 12303799.

## Physicochemical Data

A summary of the key chemical and physical properties of **isocolumbin** is presented in Table 1. These properties are essential for its handling, formulation, and analysis in a research setting.

Table 1: Chemical Identity and Physicochemical Properties of **Isocolumbin**

Property	Value	Source(s)
IUPAC Name	(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione	[3]
CAS Number	471-54-5	[4]
Molecular Formula	C <sub>20</sub> H <sub>22</sub> O <sub>6</sub>	[3][4]
Molecular Weight	358.39 g/mol	[4]
Appearance	White to off-white solid powder	
Melting Point	195-196 °C	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	
Storage	Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.	[2]

## Spectroscopic and Analytical Data

The structural elucidation of **isocolumbin** relies on a combination of spectroscopic techniques. This section summarizes the key analytical data used for its identification and characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of **isocolumbin**. The assigned proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) NMR spectral data are crucial for unambiguous identification.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **Isocolumbin** (500 MHz, CDCl<sub>3</sub>)

Position	<sup>13</sup> C Chemical Shift (δ, ppm)	<sup>1</sup> H Chemical Shift (δ, ppm)	Multiplicity (J in Hz)
1	50.8	2.95	m
2	34.6	1.90	m
3	39.4	1.75	m
4	37.7	2.40, 1.65	m, m
5	80.8	4.85	d (8.5)
6	28.5	2.10, 1.80	m, m
7	170.2	-	-
8	46.5	2.80	m
9	44.2	-	-
10	45.8	1.60	m
11	38.2	2.65	m
12	108.5	5.40	s
13	125.5	-	-
14	143.8	7.45	t (1.7)
15	108.2	6.40	t (0.8)
16	141.2	7.40	t (1.0)
17	175.5	-	-
18 (Me)	16.5	1.15	d (7.0)
19 (Me)	22.8	1.05	s
20	70.5	4.50	d (12.5)

Note: Data compiled from typical values for clerodane diterpenes and may require verification against a certified standard.

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of **isocolumbin** and its fragments, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) confirms the molecular formula  $C_{20}H_{22}O_6$ . The fragmentation pattern in tandem MS (MS/MS) offers further structural insights.

Table 3: Mass Spectrometry Fragmentation Data for **Isocolumbin**

Ion	m/z (Observed)	Formula	Description	Source(s)
$[M-H]^-$	357.13326	$C_{20}H_{21}O_6^-$	Deprotonated molecular ion	[3]
$[M-H-H_2O]^-$	339.12307	$C_{20}H_{19}O_5^-$	Loss of water (Base Peak)	[3]
$[M-H-CH_3]^-$	342	$C_{19}H_{18}O_6^-$	Loss of a methyl radical	[3]
$[M-H-CO_2]^-$	313	$C_{19}H_{21}O_4^-$	Loss of carbon dioxide from lactone ring	[3]
$[M-H-H_2O-CO_2]^-$	295	$C_{19}H_{19}O_3^-$	Sequential loss of water and carbon dioxide	[3]
Fragment	151	-	Resulting from RDA cleavage and subsequent fracture	[3]

RDA: Retro-Diels-Alder reaction

## Biological Activity and Signaling Pathways

**Isocolumbin** exhibits significant anti-inflammatory properties, which are attributed to its modulation of key inflammatory signaling pathways. Its mechanism of action is closely related

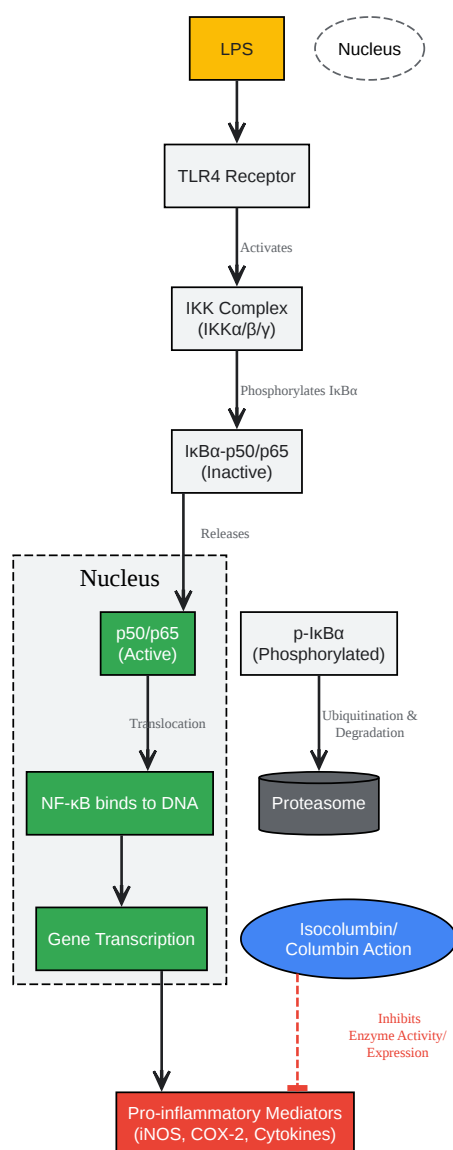
to that of its isomer, columbin.

## Anti-Inflammatory Mechanism

Research on the closely related isomer, columbin, provides significant insight into the likely anti-inflammatory mechanism of **isocolumbin**. The primary mechanism involves the inhibition of pro-inflammatory enzymes and mediators.

- **Inhibition of Cyclooxygenase-2 (COX-2) and Nitric Oxide Synthase (iNOS):** In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, the expression of COX-2 and iNOS is significantly upregulated. These enzymes are responsible for the production of prostaglandins and nitric oxide (NO), respectively, which are key mediators of inflammation. Columbin has been shown to inhibit the production of NO and the activity of COX-2.[5] **Isocolumbin** is presumed to act via a similar mechanism, reducing the synthesis of these pro-inflammatory molecules.
- **NF- $\kappa$ B Signaling Pathway:** The transcription factor Nuclear Factor-kappa B (NF- $\kappa$ B) is a master regulator of the inflammatory response, controlling the expression of genes for cytokines, chemokines, and enzymes like COX-2 and iNOS. The canonical pathway involves the activation of the IKK complex, which phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ , leading to its degradation. This frees NF- $\kappa$ B (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate transcription of pro-inflammatory genes. Interestingly, studies on columbin have shown that it inhibits NO and COX-2 production without suppressing the translocation of NF- $\kappa$ B to the nucleus.[5] This suggests that its inhibitory action occurs downstream of NF- $\kappa$ B translocation or through an alternative pathway.

Below is a diagram illustrating the canonical NF- $\kappa$ B signaling pathway and the putative points of intervention for **isocolumbin**'s isomer, columbin.



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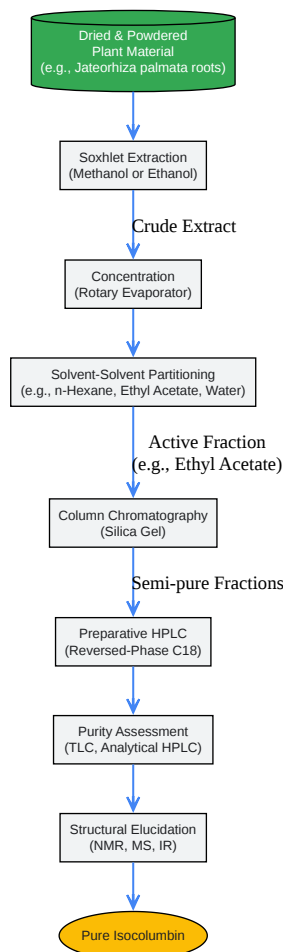
**Caption:** Putative Anti-Inflammatory Mechanism via iNOS/COX-2 Inhibition.

## Experimental Protocols

This section provides standardized methodologies for the extraction and isolation of **isocolumbin** from natural sources and for the in vitro evaluation of its anti-inflammatory activity.

## Workflow for Isolation and Characterization

The general workflow for obtaining pure **isocolumbin** from plant material involves extraction, partitioning, and chromatographic purification, followed by structural verification.



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**Caption:** General workflow for the isolation of **Isocolumbin**.

## Protocol for Isolation of Isocolumbin

This protocol is a generalized procedure based on methods for isolating furanoditerpenoids from plant sources.

- Preparation of Plant Material: Air-dry the roots of *Jateorrhiza palmata* at room temperature and grind them into a fine powder.
- Extraction: Defat the powdered material with n-hexane. Subsequently, extract the defatted powder with methanol or ethanol using a Soxhlet apparatus for 48-72 hours.



- **Concentration:** Concentrate the methanol/ethanol extract under reduced pressure using a rotary evaporator to obtain a crude gummy residue.
- **Solvent Partitioning:** Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v) and partition sequentially with solvents of increasing polarity, such as dichloromethane and ethyl acetate. The diterpenoid fraction is typically enriched in the ethyl acetate layer.
- **Silica Gel Column Chromatography:** Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column. Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).
- **Fraction Collection and Analysis:** Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 98:2). Combine fractions with similar TLC profiles.
- **Purification by Preparative HPLC:** Further purify the **isocolumbin**-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a mobile phase gradient of methanol and water.
- **Crystallization and Verification:** Crystallize the purified **isocolumbin** from a suitable solvent system (e.g., acetone/hexane). Verify the structure and purity of the isolated compound using NMR and MS analysis.

## Protocol for In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard assay for evaluating potential anti-inflammatory agents.<sup>[6][7]</sup>

- **Cell Culture:** Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **Cell Seeding:** Seed the cells into a 96-well plate at a density of  $1.5 \times 10^5$  cells/well and allow them to adhere for 24 hours.<sup>[6][7]</sup>

- **Compound Treatment:** Prepare stock solutions of **isocolumbin** in DMSO. Dilute the stock to desired final concentrations (e.g., 1, 5, 10, 25, 50  $\mu$ M) in fresh DMEM. Remove the old medium from the cells and pre-treat them with 100  $\mu$ L of the **isocolumbin**-containing medium for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
- **Stimulation:** After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1  $\mu$ g/mL.<sup>[7]</sup>
- **Incubation:** Incubate the plate for an additional 18-24 hours.<sup>[6][7]</sup>
- **Nitrite Measurement (Griess Assay):**
  - After incubation, collect 100  $\mu$ L of the cell culture supernatant from each well and transfer to a new 96-well plate.
  - Add 100  $\mu$ L of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.<sup>[7]</sup>
  - Incubate the plate at room temperature for 10-15 minutes in the dark.
  - Measure the absorbance at 540 nm using a microplate reader.
- **Data Analysis:**
  - Generate a standard curve using known concentrations of sodium nitrite.
  - Calculate the nitrite concentration in the samples from the standard curve.
  - Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
- **Cell Viability Assay:** Concurrently, perform a cell viability assay (e.g., MTT or CCK-8) on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

## Conclusion

**Isocolumbin** stands out as a promising natural product with well-defined anti-inflammatory properties. This guide has consolidated its structural, physicochemical, and spectroscopic data,

providing a foundational resource for researchers. The elucidated mechanism, primarily involving the inhibition of pro-inflammatory mediators like NO and COX-2, offers a clear direction for further pharmacological investigation. The provided experimental protocols for isolation and bioactivity assessment serve as practical tools for scientists aiming to explore the therapeutic potential of **isocolumbin** and related clerodane diterpenoids. Future research should focus on obtaining a complete profile of its interactions with cellular targets to fully unlock its potential in drug development.

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